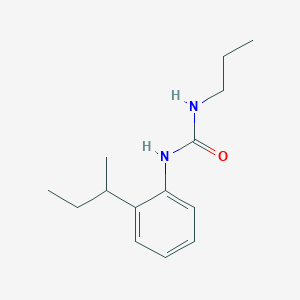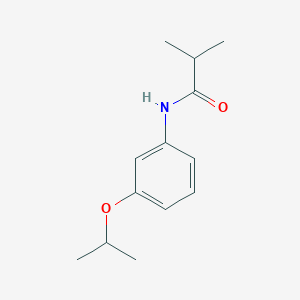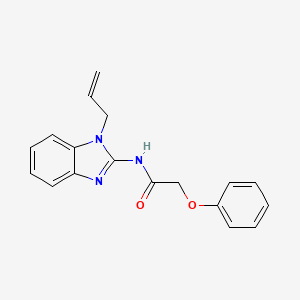![molecular formula C26H21NO7 B5327511 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, commonly known as Boc-L-Phenylalanine 4-Hydroxycoumarin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of phenylalanine and hydroxycoumarin, and its synthesis method involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent.
Mechanism of Action
The mechanism of action of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the inhibition of COX-2 activity and scavenging of free radicals. COX-2 is an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, Boc-L-Phenylalanine 4-Hydroxycoumarin reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. The compound also scavenges free radicals, which are known to cause oxidative stress and damage to cells.
Biochemical and physiological effects:
Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, scavenge free radicals, and protect cells from oxidative stress. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
Boc-L-Phenylalanine 4-Hydroxycoumarin has several advantages for lab experiments. The compound is easy to synthesize and purify, and its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, one limitation of Boc-L-Phenylalanine 4-Hydroxycoumarin is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Boc-L-Phenylalanine 4-Hydroxycoumarin. One potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent in vivo. Another direction is to explore the compound's anticancer properties and its potential as a cancer therapeutic. Additionally, further research is needed to optimize the synthesis and purification of Boc-L-Phenylalanine 4-Hydroxycoumarin and to develop new formulations that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Boc-L-Phenylalanine 4-Hydroxycoumarin, which can be purified through column chromatography.
Scientific Research Applications
Boc-L-Phenylalanine 4-Hydroxycoumarin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to scavenge free radicals and protect cells from oxidative stress.
properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-16(27-26(31)32-15-17-8-4-2-5-9-17)25(30)33-19-12-20(28)24-21(29)14-22(34-23(24)13-19)18-10-6-3-7-11-18/h2-14,16,28H,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWAVBHLHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)


![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)

![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
